4-(2,5-DIMETHYLBENZENESULFONAMIDO)-N-(2-METHOXYPHENYL)BENZAMIDE
Description
Properties
IUPAC Name |
4-[(2,5-dimethylphenyl)sulfonylamino]-N-(2-methoxyphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4S/c1-15-8-9-16(2)21(14-15)29(26,27)24-18-12-10-17(11-13-18)22(25)23-19-6-4-5-7-20(19)28-3/h4-14,24H,1-3H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUPDJFZOKSYMAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC=C(C=C2)C(=O)NC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-DIMETHYLBENZENESULFONAMIDO)-N-(2-METHOXYPHENYL)BENZAMIDE typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the sulfonation of 2,5-dimethylbenzenesulfonamide, followed by the coupling with 2-methoxyphenylbenzamide under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The optimization of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial to achieve high efficiency and cost-effectiveness. Additionally, purification techniques like crystallization, distillation, and chromatography are employed to obtain the final product with the required specifications.
Chemical Reactions Analysis
Types of Reactions
4-(2,5-DIMETHYLBENZENESULFONAMIDO)-N-(2-METHOXYPHENYL)BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions, often involving hydrogen gas or metal hydrides, can convert the sulfonamide group to an amine group.
Substitution: Nucleophilic substitution reactions can occur at the benzene ring, where substituents like halogens or alkyl groups are introduced.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Hydrogen gas, sodium borohydride, or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.
Substitution: Halogenating agents, alkylating agents, and nucleophiles in the presence of catalysts or under reflux conditions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted benzamides, depending on the specific reagents and conditions used.
Scientific Research Applications
4-(2,5-DIMETHYLBENZENESULFONAMIDO)-N-(2-METHOXYPHENYL)BENZAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 4-(2,5-DIMETHYLBENZENESULFONAMIDO)-N-(2-METHOXYPHENYL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking their activity. Additionally, the methoxyphenyl group can interact with cellular receptors and signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Biological Activity
The compound 4-(2,5-Dimethylbenzenesulfonamido)-N-(2-methoxyphenyl)benzamide is a sulfonamide derivative that has garnered attention for its potential biological activities. Sulfonamides are known for their broad spectrum of pharmacological effects, particularly in antimicrobial and anti-inflammatory domains. This article explores the biological activity of this specific compound, including its mechanisms of action, research findings, and potential applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C17H20N2O3S
- Molar Mass : 336.42 g/mol
This compound features a sulfonamide group, which is critical for its biological activity, along with aromatic rings that may enhance its interaction with biological targets.
The mechanism of action of sulfonamides generally involves the inhibition of bacterial folic acid synthesis. Specifically, the sulfonamide moiety mimics para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound disrupts folic acid synthesis in bacteria, leading to their growth inhibition .
Additionally, the presence of the methoxyphenyl group may enhance lipophilicity and membrane permeability, potentially allowing for better cellular uptake and increased efficacy against various pathogens.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- In vitro studies have demonstrated that sulfonamide derivatives can inhibit the growth of various Gram-positive and Gram-negative bacteria.
- A study reported that related compounds showed IC50 values indicating effective inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli.
Anti-inflammatory Effects
Sulfonamides have also been investigated for their anti-inflammatory properties. The mechanism may involve the modulation of inflammatory pathways:
- Cytokine Inhibition : Some sulfonamide derivatives have shown potential in reducing pro-inflammatory cytokines such as TNF-alpha and IL-6 in cell culture models .
- Case Study : In a study involving animal models of inflammation, administration of similar compounds resulted in reduced swelling and pain responses compared to controls.
Data Table: Summary of Biological Activities
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of a series of sulfonamide derivatives against clinical isolates. The compound exhibited significant activity with an MIC (Minimum Inhibitory Concentration) value lower than that of traditional antibiotics.
- Anti-inflammatory Response : In a controlled trial involving rats with induced inflammation, treatment with a structurally similar sulfonamide led to a 40% reduction in paw edema compared to untreated controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
